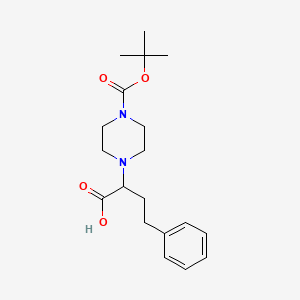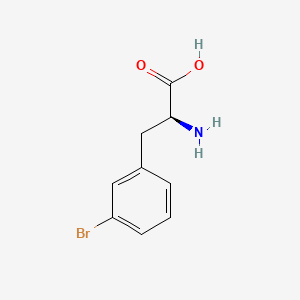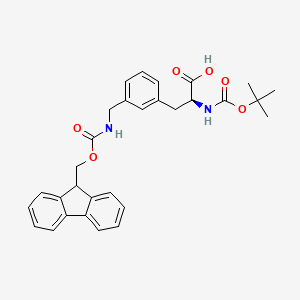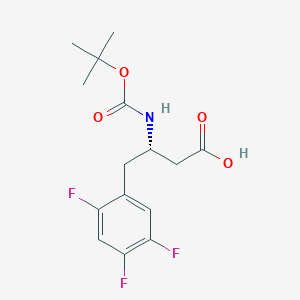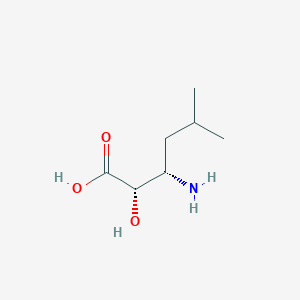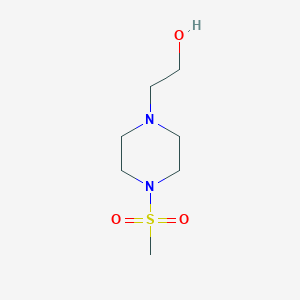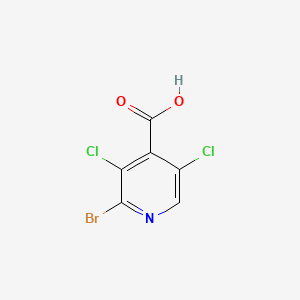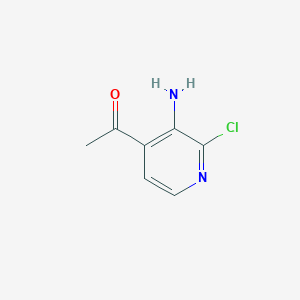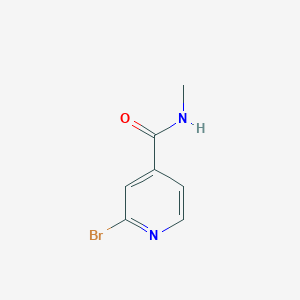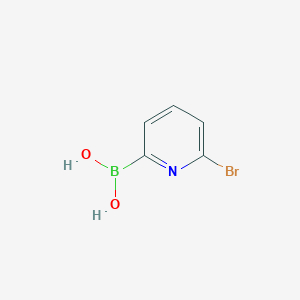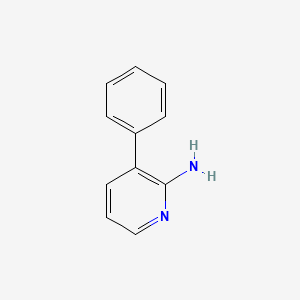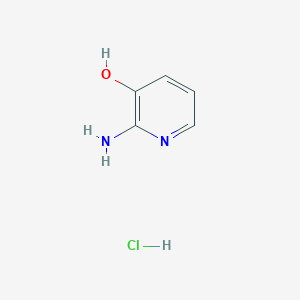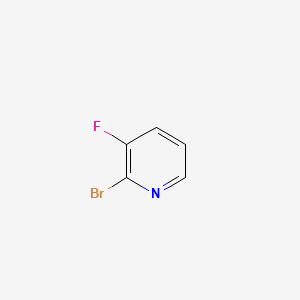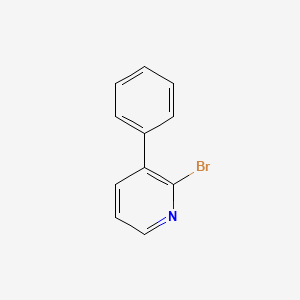
4-(2-溴-4-硝基苯基)吗啉
描述
Morpholine derivatives are a class of compounds that have garnered significant interest in the field of medicinal chemistry due to their pharmacological properties. The compound "4-(2-Bromo-4-nitrophenyl)morpholine" is not directly mentioned in the provided abstracts, but related morpholine compounds and their synthesis, molecular structures, and chemical properties have been discussed, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of morpholine derivatives often involves cyclization reactions and substitutions. For instance, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride was synthesized from a bromo-propanone derivative and ethanolamine, indicating that bromo-substituted compounds can be precursors in morpholine synthesis . Similarly, the synthesis of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol involved a one-pot reaction from 4-bromobenzaldehyde, 2-naphthol, and morpholine . These methods suggest that the synthesis of "4-(2-Bromo-4-nitrophenyl)morpholine" could potentially involve a bromo-substituted nitrophenyl compound and morpholine in a cyclization or substitution reaction.
Molecular Structure Analysis
Morpholine rings in these compounds typically adopt a chair conformation, which is a stable configuration for six-membered heterocycles . The orientation of substituents on the morpholine ring can influence the overall molecular conformation and potentially the biological activity of the compound. For example, the bromophenyl ring in 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol is approximately perpendicular to the naphthalene system . This suggests that in "4-(2-Bromo-4-nitrophenyl)morpholine," the nitrophenyl group may also adopt a specific orientation relative to the morpholine ring, which could be important for its chemical reactivity and interaction with biological targets.
Chemical Reactions Analysis
Morpholine derivatives can participate in various chemical reactions, including nucleophilic substitutions and hydrogen bonding. The presence of a nitro group in the compound can introduce reactivity due to its electron-withdrawing nature, which can affect the chemical behavior of the molecule . Additionally, the presence of a bromo substituent can make the compound amenable to further chemical modifications through palladium-catalyzed coupling reactions or nucleophilic displacement .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives can be influenced by their substituents. For example, the presence of a nitro group can affect the acidity of adjacent hydrogens and the overall polarity of the molecule . The crystal structure of morpholine derivatives can exhibit various intermolecular interactions, such as hydrogen bonding and π-π stacking, which can affect their solubility and stability . These properties are crucial for the pharmacokinetics and pharmacodynamics of the compounds when considered for drug development.
科学研究应用
Crystal Structure Analysis
4-Bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, a compound related to 4-(2-Bromo-4-nitrophenyl)morpholine, has been synthesized and its crystal structure analyzed. This research contributes to understanding the molecular configuration and potential applications of similar compounds in material science and crystallography (Ibiş, Deniz, & Tuyun, 2010).
Synthesis of Copper Phthalocyanines
Nucleophilic aromatic substitution of bromine in 4-bromo-5-nitrophthalodinitrile with morpholine residue led to the synthesis of 4-morpholyl-5-aryloxyphthalodinitriles. These substances were used to create octasubstituted copper phthalocyanines, showcasing an application in materials chemistry (Fedotova et al., 2009).
Biological Activities of Morpholines
2-Hydroxy (alkoxy)-2-aryl-4-alkyl-(5,6-alkyl)-morpholines, which include structures similar to 4-(2-Bromo-4-nitrophenyl)morpholine, have shown a range of biological activities such as sympathomimetic, analgesic, and anti-inflammatory properties. This indicates potential applications in pharmaceutical research and drug development (Rekka & Kourounakis, 2010).
Synthesis of Biologically Active Compounds
The synthesis of 3-Morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an intermediate for many biologically active compounds, demonstrates the utility of morpholine derivatives in creating small molecule inhibitors for cancer research (Wang et al., 2016).
Nucleofugality Studies in Aminolysis Reactions
The study of aminolysis reactions of O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate with morpholine provides insights into chemical kinetics and nucleofugality, which are essential in synthetic chemistry and chemical engineering (Montecinos et al., 2017).
安全和危害
属性
IUPAC Name |
4-(2-bromo-4-nitrophenyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGXBSITNUOBQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377568 | |
| Record name | 4-(2-bromo-4-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromo-4-nitrophenyl)morpholine | |
CAS RN |
477846-96-1 | |
| Record name | 4-(2-bromo-4-nitrophenyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

